molecular formula C6H12N2O B14134871 1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate CAS No. 4077-79-6

1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate

Cat. No.: B14134871
CAS No.: 4077-79-6
M. Wt: 128.17 g/mol
InChI Key: TXBNKLAPATVLBK-UHFFFAOYSA-N
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Description

Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt is a chemical compound with the molecular formula C6H12N2O It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,4-trimethyl-3-oxo-pyrazolidine with suitable reagents to form the inner salt. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound .

Scientific Research Applications

Pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt involves its interaction with molecular targets and pathways within a system. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged sites on biomolecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt include other pyrazolidinium salts and related zwitterionic compounds. Examples include:

Uniqueness

What sets pyrazolidinium, 1,1,4-trimethyl-3-oxo-, inner salt apart is its specific molecular structure and the unique properties conferred by its zwitterionic nature. This makes it particularly useful in applications where both positive and negative charges are advantageous, such as in the design of ionic liquids and specialized catalysts .

Properties

CAS No.

4077-79-6

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2,2,4-trimethyl-3,4-dihydropyrazol-2-ium-5-olate

InChI

InChI=1S/C6H12N2O/c1-5-4-8(2,3)7-6(5)9/h5H,4H2,1-3H3

InChI Key

TXBNKLAPATVLBK-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+](N=C1[O-])(C)C

Origin of Product

United States

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